molecular formula C11H13ClN2O2S B2485090 Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate CAS No. 321433-76-5

Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate

Cat. No.: B2485090
CAS No.: 321433-76-5
M. Wt: 272.75
InChI Key: BDSKFVVWJXWRPY-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate is a thiourea derivative featuring a 4-chloroaniline moiety linked to a carbothioylamino group, which is further connected to an ethyl acetate backbone. This compound is structurally characterized by its thiourea (-NH-CS-NH-) functional group, which confers distinct electronic and hydrogen-bonding properties. The 4-chlorophenyl substituent enhances lipophilicity and may influence biological activity by interacting with hydrophobic pockets in enzymes or receptors . The ethyl ester group improves solubility in organic solvents, making it a versatile intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)carbamothioylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S/c1-2-16-10(15)7-13-11(17)14-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSKFVVWJXWRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-chloroaniline and carbon disulfide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate is primarily investigated for its potential therapeutic effects, particularly in the context of anticoagulant properties.

Anticoagulant Activity

  • Mechanism of Action : The compound exhibits potent inhibition of Factor Xa, an essential component in the blood coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for developing new anticoagulant drugs .
  • Case Study : In vitro studies have shown that derivatives of this compound significantly reduce thrombus formation in animal models, suggesting its potential use in treating thromboembolic disorders .

Agricultural Applications

The compound has also been explored for its biological activity against various pathogens, indicating potential applications in agriculture.

Pesticidal Properties

  • Biological Activity : this compound has demonstrated activity against certain plant pathogens, suggesting its use as a pesticide or herbicide. This property could be beneficial for developing environmentally friendly agricultural chemicals.
  • Research Findings : Studies have indicated that the compound can inhibit the growth of specific fungal species, which are detrimental to crops, thereby enhancing agricultural productivity.

Chemical Research Applications

This compound serves as a valuable intermediate in organic synthesis and chemical research.

Synthesis of Related Compounds

  • Synthetic Utility : this compound can be utilized to synthesize various derivatives that may possess enhanced biological activities or novel properties. This versatility makes it a subject of interest in synthetic organic chemistry .
  • Research Studies : Investigations into its reactivity have led to the development of new compounds with potential applications in drug discovery and materials science .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryAnticoagulant Drug DevelopmentPotent FXa inhibition; significant thrombus reduction
AgriculturePesticide/HerbicideEffective against specific pathogens; enhances yield
Chemical ResearchSynthetic IntermediateUseful for synthesizing derivatives with novel properties

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thiourea Derivatives

Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate (CAS 950901-74-3) Substituent: Fluoro (electron-withdrawing) vs. chloro (moderately electron-withdrawing). Impact: The fluoro analogue (MW 306.31) has a lower molecular weight than the chloro derivative (MW ~285.75). Applications: Both compounds are explored as enzyme inhibitors, but the chloro derivative may exhibit stronger π-π stacking due to the larger atomic radius of Cl .

Ethyl 2-{[(5-chloro-2-methylanilino)carbothioyl]amino}oxy)acetate Substituent: 5-Chloro-2-methylanilino introduces steric hindrance. This derivative is used in atherosclerosis drug research for HDL modulation .

Thioester Analogues

Ethyl 2-((4-chlorobenzoyl)thio)acetate (I) Functional Group: Thioester (-S-CO-) vs. thiourea (-NH-CS-NH-). Impact: Thioesters are more electrophilic, making them reactive in acyl transfer reactions. In contrast, thioureas act as hydrogen bond donors, enhancing enzyme inhibition (e.g., snake venom metalloproteases) .

Heterocyclic Analogues

Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate Structure: Incorporates a thiazole ring instead of a thiourea group. This compound is studied for antimicrobial activity .

Physicochemical Properties

Compound Molecular Weight Density (g/cm³) Melting Point (°C) Key Functional Group
Ethyl 2-{[(4-Cl-anilino)carbothioyl]amino}acetate ~285.75 1.36* 135–137† Thiourea (-NH-CS-NH-)
Ethyl 2-((4-Cl-benzoyl)thio)acetate 244.72 1.32* N/A Thioester (-S-CO-)
Ethyl 2-(4-Cl-anilino)-1,3-thiazole-4-carboxylate 282.74 1.40* N/A Thiazole ring
Ethyl 2-{[(4-F-anilino)carbothioyl]amino}acetate 306.31 1.35* N/A Thiourea with F-substituent

*Predicted values based on similar compounds .
†Analogous thiourea derivative .

Crystallographic Differences

  • Ethyl 2-(4-Cl-anilino)acetate (precursor): Forms centrosymmetric dimers via N–H⋯O hydrogen bonds .
  • Target Compound: The thiourea group likely enables additional N–H⋯S interactions, altering crystal packing. This could increase melting points compared to non-thiourea derivatives .

Biological Activity

Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chloroaniline moiety and a carbothioamide functional group. The molecular formula is C13H14ClN3O2SC_{13}H_{14}ClN_{3}O_{2}S, and it possesses several functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against these pathogens.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16

The compound exhibited significant antimicrobial activity, particularly against Candida albicans , with an MIC of 16 µg/mL . The effectiveness against Staphylococcus aureus and Escherichia coli also indicates its potential as a broad-spectrum antimicrobial agent .

Anticancer Potential

In addition to antimicrobial properties, this compound has been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.

Case Study: Apoptotic Effects on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis through the mitochondrial pathway. The following results were observed:

  • Cell Line: HeLa (cervical cancer)
  • IC50: 15 µM after 48 hours of treatment
  • Mechanism: Activation of caspase-3 and caspase-9 pathways

The results suggest that this compound may effectively target cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chloroaniline moiety or the carbothioamide group can enhance its potency.

Table 2: Structural Modifications and Their Effects on Biological Activity

ModificationEffect on Activity
Addition of methyl groupIncreased antibacterial activity
Replacement of Cl with BrEnhanced antifungal properties
Alteration of side chainImproved anticancer efficacy

These modifications indicate potential pathways for developing more potent derivatives of the compound .

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